molecular formula C9H11O5PS B14223306 4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid CAS No. 632326-96-6

4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid

Katalognummer: B14223306
CAS-Nummer: 632326-96-6
Molekulargewicht: 262.22 g/mol
InChI-Schlüssel: LFCKYIFUMZPQGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid is a chemical compound known for its unique structure and properties. It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a dimethoxyphosphorothioyl group. This modification imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid typically involves the reaction of benzoic acid with dimethoxyphosphorothioyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

C6H5COOH+(CH3O)2PSClC6H4COO(PS(OCH3)2)+HCl\text{C}_6\text{H}_5\text{COOH} + \text{(CH}_3\text{O})_2\text{PSCl} \rightarrow \text{C}_6\text{H}_4\text{COO}(\text{PS(OCH}_3)_2) + \text{HCl} C6​H5​COOH+(CH3​O)2​PSCl→C6​H4​COO(PS(OCH3​)2​)+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine oxides.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid involves its interaction with specific molecular targets. The phosphorothioyl group can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(Dimethoxyphosphinothioyl)oxy]benzoic acid
  • 4-[(Dimethoxyphosphoryl)oxy]benzoic acid
  • 4-[(Dimethoxyphosphorodithioyl)oxy]benzoic acid

Uniqueness

4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of atoms in this compound allows for unique interactions with other molecules, making it valuable for various applications.

Eigenschaften

CAS-Nummer

632326-96-6

Molekularformel

C9H11O5PS

Molekulargewicht

262.22 g/mol

IUPAC-Name

4-dimethoxyphosphinothioyloxybenzoic acid

InChI

InChI=1S/C9H11O5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H,10,11)

InChI-Schlüssel

LFCKYIFUMZPQGC-UHFFFAOYSA-N

Kanonische SMILES

COP(=S)(OC)OC1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.